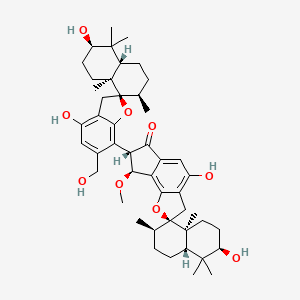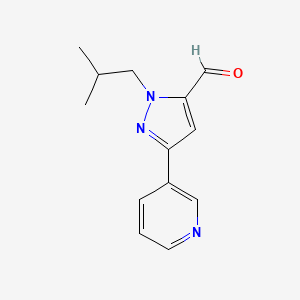![molecular formula C10H16N2O2 B15291042 2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole ring system, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be achieved through a visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced pyrrole compounds.
科学研究应用
2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s fused pyrrole ring system allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
相似化合物的比较
Similar Compounds
4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: A similar compound with a slightly different structure, synthesized via visible light-promoted cycloaddition reactions.
Pyrano[3,4-c]pyrroles: Another class of compounds with a fused pyrrole ring system, known for their biological activities.
Uniqueness
2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
5-(2-methylpropyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-12-9(13)7-3-11-4-8(7)10(12)14/h6-8,11H,3-5H2,1-2H3 |
InChI 键 |
AKOHKGMQPRKICV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)C2CNCC2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)





![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)


